![molecular formula C17H19N3O2 B2503961 (Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide CAS No. 2411335-44-7](/img/structure/B2503961.png)
(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide
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Description
The compound “(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide” is an organic molecule that contains several functional groups, including a cyano group (-CN), an amide group (-CONH2), and a cyclopropyl group (a three-membered carbon ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, or it could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a cyano group could increase the compound’s polarity, affecting its solubility in different solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
(Z)-2-cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-4-3-5-12(2)16(11)20-15(21)10-19-17(22)14(9-18)8-13-6-7-13/h3-5,8,13H,6-7,10H2,1-2H3,(H,19,22)(H,20,21)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNXIFQNQMMZNH-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C(=CC2CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)/C(=C\C2CC2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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